molecular formula C6H10FN3O3S B2766081 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2137592-63-1

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2766081
CAS No.: 2137592-63-1
M. Wt: 223.22
InChI Key: ZRESYFQFPSXLTG-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a sulfonyl fluoride group attached to a triazole ring, which is further substituted with a methoxyethyl and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfonyl fluoride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.

    Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, especially under basic conditions, resulting in the formation of sulfonic acid derivatives.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein modification.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar compounds to 4-(2-Methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride include other triazole derivatives with different substituents. For example:

    4-(2-Methoxyethyl)-1,2,4-triazole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    5-Methyl-1,2,4-triazole-3-sulfonyl fluoride: Lacks the methoxyethyl group.

    4-(2-Ethoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride: Has an ethoxyethyl group instead of methoxyethyl.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(2-methoxyethyl)-5-methyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3O3S/c1-5-8-9-6(14(7,11)12)10(5)3-4-13-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRESYFQFPSXLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCOC)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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